molecular formula C26H22N2O5 B257983 N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide

N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide

Cat. No. B257983
M. Wt: 442.5 g/mol
InChI Key: HICWFCICKGZFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide is a chemical compound that belongs to the class of oxazine derivatives. It has gained significant attention in the scientific community due to its potential biological activities and therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of specific enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Studies have shown that N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against various pathogens. It has also been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide in lab experiments is its potential therapeutic applications in various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the synthesis of N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide can be challenging and requires expertise in organic chemistry.

Future Directions

For research on N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide include further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, studies can be conducted to explore its potential applications in other diseases and its use in combination with other therapeutic agents.
Conclusion
In conclusion, N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide is a promising chemical compound with potential therapeutic applications in various diseases. Its biological activities and mechanism of action make it a subject of interest in scientific research. Further studies are needed to fully understand its potential and limitations, and to optimize its use in various applications.

Synthesis Methods

The synthesis of N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide involves the reaction of 4-(4-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide has shown potential biological activities such as anti-tumor, anti-inflammatory, and anti-microbial properties. It has been studied for its potential therapeutic applications in cancer, inflammatory diseases, and infectious diseases.

properties

Product Name

N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

N-[4-[4-(4-methoxyphenyl)-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl]phenyl]acetamide

InChI

InChI=1S/C26H22N2O5/c1-16(29)27-18-5-7-19(8-6-18)28-14-23-24(32-15-28)12-11-21-22(13-25(30)33-26(21)23)17-3-9-20(31-2)10-4-17/h3-13H,14-15H2,1-2H3,(H,27,29)

InChI Key

HICWFCICKGZFFD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=C(C=C5)OC)OC2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=C(C=C5)OC)OC2

Origin of Product

United States

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